molecular formula C15H15N3O4S B2543504 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 946304-58-1

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No.: B2543504
CAS No.: 946304-58-1
M. Wt: 333.36
InChI Key: QCLBYNKSZXSGKX-FOCLMDBBSA-N
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Description

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Biological Activity

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety and an isoxazole ring, both of which are linked through a carboxamide group. These structural elements suggest a variety of pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of the compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a molecular weight of 388.4 g/mol. The presence of methoxy and amide groups enhances its potential reactivity and biological interactions.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit several biological activities:

  • Antimicrobial Activity :
    • Similar compounds have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
    • For example, derivatives of benzo[d]thiazole have been reported to inhibit Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Anticancer Potential :
    • The structural components are associated with cytotoxic effects on cancer cell lines. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, although specific data on this compound's activity is limited.
  • Molecular Docking Studies :
    • Computational studies suggest that the compound can effectively bind to key bacterial proteins such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively . Binding energies comparable to established antibiotics indicate potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazolopyridine Derivatives : A study evaluated various thiazolopyridine derivatives for their antimicrobial properties. Among them, one compound displayed potent activity against multiple pathogens, demonstrating the relevance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assays : In a cytotoxicity evaluation using MTT assays on HaCat and Balb/c 3T3 cells, certain derivatives exhibited promising results, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
4-Methylbenzo[d]thiazoleMethyl group on thiazoleAntimicrobial
2-AminobenzothiazoleAmine group substitutionAnticancer
7-Methoxybenzo[d]thiazoleMethoxy group on thiazoleAntiviral

This comparison illustrates the diversity within the benzo[d]thiazole family and highlights how variations in functional groups can influence biological activity.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-7-9(17-22-8)14(19)16-15-18(2)12-10(20-3)5-6-11(21-4)13(12)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBYNKSZXSGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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